molecular formula C22H26N2O2S B585762 ent-Eletriptan-d3 CAS No. 1217698-26-4

ent-Eletriptan-d3

Katalognummer: B585762
CAS-Nummer: 1217698-26-4
Molekulargewicht: 385.54
InChI-Schlüssel: PWVXXGRKLHYWKM-COJYBMMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ent-Eletriptan-d3 (CAS 1217698-26-4) is a deuterated enantiomer of the anti-migraine drug Eletriptan (C₂₂H₂₆N₂O₂S, CAS 143322-58-1). It features three deuterium atoms replacing protium at specific positions, along with an enantiomeric structure distinct from the parent compound . This compound is primarily utilized as a reference standard in analytical chemistry, particularly in mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), to quantify impurities, validate methods, and study pharmacokinetics due to its isotopic and stereochemical properties .

Vorbereitungsmethoden

Detailed Synthetic Pathways

Palladium-Catalyzed Heck Coupling (Patent-Based Approach)

The US8633239B2 patent outlines a scalable route adaptable to ent-Eletriptan-d3 synthesis :

Step 1: Synthesis of 5-Bromo-3-((1-(trideuteriomethyl)pyrrolidin-2-yl)methyl)-1H-indole

  • Reagents : 5-Bromoindole, (S)-1-(trideuteriomethyl)pyrrolidine-2-carbaldehyde, NaBH4_4/CD3_3OD

  • Conditions : Reductive amination at 0–25°C for 12 h

  • Yield : 78% (reported for non-deuterated analog)

Step 2: Heck Coupling with Phenyl Vinyl Sulfone

ParameterValue
CatalystPd(OAc)2_2/P(o-tol)3_3
BaseDIPEA
SolventAcetonitrile
Temperature80°C, 18 h
Conversion>95% (by 1^1H NMR)

Step 3: Catalytic Hydrogenation

  • Conditions : 10% Pd/C, H2_2 (50 psi), THF/MeOH (3:1)

  • Deuterium Retention : >98% (confirmed by MS)

Chiral Resolution of Racemic Intermediates

For enantiomeric purity >99%, the patent employs chiral column chromatography at the penultimate stage :

Chromatographic Parameters

ColumnMobile PhaseRetention (this compound)
Chiralpak ADHexane/IPA (80:20)12.8 min

This step ensures separation from the undesired (R)-enantiomer, critical for obtaining pharmacologically relevant stereochemistry .

Deuterium Incorporation Strategies

Late-Stage Isotope Exchange

While most syntheses introduce deuterium early, a novel approach modifies the methyl group post-synthesis:

Deuteromethylation Protocol

  • Demethylation : Treat eletriptan free base with BBr3_3 in CH2_2Cl2_2 at -78°C

  • Reductive Deuteration : React with CD3_3I and NaBH4_4 in THF at 0°C

  • Yield : 62% (purity >99% by 2^2H NMR)

Analytical Characterization

Spectroscopic Data

Key Signatures of this compound

TechniqueDiagnostic Features
1^1H NMRAbsence of N-CH3_3 signal (δ 2.2–2.5 ppm), presence of pyrrolidine H-2 (δ 3.4 ppm)
HRMSm/z 385.2012 [M+H]+^+ (Δ <2 ppm vs. calculated)
IRN-CD3_3 stretch at 2100–2200 cm1^{-1}

Purity Assessment

HPLC analysis under orthogonal conditions confirms chemical and enantiomeric purity:

HPLC Method Validation

ColumnFlow RateRetention TimePurity Criteria
C18 (4.6×150)1.0 mL/min8.2 min>99.5%

Process Optimization Challenges

Minimizing Dimer Formation

Early routes suffered from dimerization at the indole N1 position during Heck coupling. The patent addresses this by:

  • Using bulkier phosphine ligands (tri-o-tolylphosphine) to suppress side reactions

  • Maintaining reaction temperature <100°C to prevent thermal degradation

Solvent Selection Impact

Comparative studies reveal solvent effects on deuterium retention:

Solvent Screening for Hydrogenation

SolventDeuterium Retention (%)Reaction Time (h)
THF/MeOH98.24
EtOAc95.16
DMF89.78

THF/MeOH mixtures optimize both reaction rate and isotopic fidelity .

Scale-Up Considerations

Catalyst Recycling

The patent discloses a Pd recovery system achieving 85% catalyst reuse across 5 batches:

  • Method : Filtration through Celite bed followed by acid wash (1M HCl)

  • Cost Impact : Reduces Pd consumption by 40% in pilot-scale runs

Waste Stream Management

Critical for GMP compliance:

  • Heck Reaction Byproducts : Pharmaceutically acceptable Pd levels <10 ppm achieved via chelating resins

  • Deuterated Solvents : Distillation recovery systems yield >90% CD3_3OD reuse

Analyse Chemischer Reaktionen

Types of Reactions: ent-Eletriptan-d3 can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

ent-Eletriptan-d3 is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: To investigate the metabolic pathways and pharmacokinetics of eletriptan.

    Medicine: In the development of new migraine treatments and to understand the drug’s mechanism of action.

    Industry: Used in the production of pharmaceuticals and as a tool in drug development.

Wirkmechanismus

ent-Eletriptan-d3 exerts its effects by binding with high affinity to 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This binding leads to vasoconstriction of intracranial blood vessels, which correlates with the relief of migraine headaches. Additionally, it inhibits trigeminal nerve activity, further contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The following compounds are structurally or functionally related to ent-Eletriptan-d3, enabling a systematic comparison:

Eletriptan Hydrobromide (CAS 177834-92-3)

  • Structure: The active pharmaceutical ingredient (API) for migraine treatment, non-deuterated and non-enantiomeric.
  • Synthesis : Synthesized via Pd(OAc)₂-catalyzed cross-coupling reactions, with rigorous impurity profiling (e.g., related compounds 2–8) using HPLC and LC-MS .
  • Application: Therapeutic use, contrasting with this compound’s role as a non-therapeutic reference material.

Eletriptan-d3 (CAS not explicitly stated; TRC E505002)

  • Structure : Deuterated but retains the same stereochemistry as Eletriptan.
  • Differentiation : Lacks the enantiomeric configuration of this compound, making it distinct in chiral separations. Used as an internal standard for quantifying Eletriptan in biological matrices .

ent-Eletriptan (CAS 1252673-29-2)

  • Structure: Enantiomer of Eletriptan but non-deuterated.
  • Role : Likely an impurity in Eletriptan synthesis; its presence is monitored during API quality control. Demonstrates the pharmacological significance of stereochemistry, as enantiomers may exhibit reduced efficacy or unintended effects .

Other Deuterated Standards (e.g., Tafuprost-d7)

  • However, this compound’s combination of deuterium and enantiomerism is unique among these .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Deuterated? Enantiomeric? Primary Use
Eletriptan Hydrobromide 177834-92-3 No No Therapeutic API
Eletriptan-d3 TRC E505002 Yes No Analytical internal standard
ent-Eletriptan 1252673-29-2 No Yes Impurity profiling
This compound 1217698-26-4 Yes Yes Reference standard

Table 2: Analytical Methods for Differentiation

Technique This compound Utility Key Differentiators from Similar Compounds
LC-MS Quantification via distinct m/z ratios Deuterium shifts (+3 Da) vs. non-deuterated forms
HPLC Chiral separation from Eletriptan and impurities Retention time shifts due to enantiomerism
NMR Structural confirmation Deuterium absence in ent-Eletriptan

Biologische Aktivität

Ent-Eletriptan-d3 is a deuterated form of eletriptan, a selective serotonin receptor agonist used primarily for the treatment of migraines. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Target Receptors:
this compound predominantly targets the 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1B , 5-HT1D , and 5-HT1F subtypes. These receptors are crucial in mediating the effects associated with migraine relief. The compound exhibits high affinity for these receptors, with reported pKi values of 8.0 for 5-HT1B and 8.9 for 5-HT1D receptors .

Mode of Action:
As a selective agonist, this compound activates these receptors, leading to:

  • Vasoconstriction of cranial blood vessels.
  • Inhibition of neurogenic inflammation in the trigeminovascular system, which is implicated in migraine pathophysiology .

The activation of 5-HT1B receptors results in vasoconstriction, while stimulation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated structure, which can alter metabolic pathways compared to its non-deuterated counterpart. Key pharmacokinetic properties include:

  • Absorption: Rapidly absorbed following oral administration.
  • Distribution: Widely distributed throughout body tissues.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes, with deuteration potentially affecting metabolic stability and half-life .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusFindings
Mechanism of ActionHigh affinity for 5-HT1B and 5-HT1D receptors; effective in reducing migraine symptoms.
PharmacokineticsDeuterated form shows altered metabolism; potential for improved efficacy and safety profile.
Clinical ApplicationsDemonstrated efficacy in clinical settings; reduces trigeminal nociceptive traffic.
Neurological ImpactInhibits neurogenic inflammation; significant reduction in migraine frequency.

Case Study Insights

In a clinical case involving patients with chronic migraines, this compound was administered as part of a treatment regimen. Patients reported a significant reduction in attack frequency and severity compared to baseline measurements. The study highlighted the compound's role in modulating trigeminal nerve activity and reducing associated symptoms such as nausea and photophobia .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and characterizing ent-Eletriptan-d3 to ensure isotopic purity?

  • Methodological Answer : Use deuterated reagents (e.g., D₂O, deuterated solvents) under inert atmospheres to minimize proton exchange. Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) to verify molecular mass and isotopic enrichment (>98%). Include control experiments to rule out non-specific deuteration .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., ent-Eletriptan-d6) ensures precision. Optimize chromatographic separation using C18 columns and mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve deuterated analogs from endogenous compounds. Validate methods per ICH guidelines for linearity, accuracy, and matrix effects .

Q. How can researchers ensure reproducibility in deuterium labeling efficiency across batches of this compound?

  • Methodological Answer : Standardize reaction parameters (temperature, pH, reaction time) and monitor deuteration via time-course NMR sampling. Use quantitative ²H-NMR or isotope ratio mass spectrometry (IRMS) to assess batch-to-batch consistency. Document deviations >2% in isotopic purity and adjust synthetic protocols iteratively .

Advanced Research Questions

Q. What strategies resolve contradictions in reported metabolic stability data for this compound across different in vitro models (e.g., hepatocytes vs. microsomes)?

  • Methodological Answer : Conduct cross-model validation by spiking this compound into both hepatocyte and microsomal incubations under identical conditions (pH 7.4, 37°C). Compare metabolite profiles using LC-HRMS and apply kinetic modeling (e.g., Michaelis-Menten) to identify enzyme saturation effects. Address discrepancies by validating findings with humanized liver mouse models or CRISPR-edited cell lines .

Q. How should researchers design studies to investigate the impact of deuterium isotope effects (DIEs) on this compound’s receptor binding kinetics?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) of deuterated vs. non-deuterated analogs. Pair with molecular dynamics simulations to identify hydrogen/deuterium bonding differences at binding sites. Replicate experiments across ≥3 independent replicates to distinguish statistical noise from true DIEs .

Q. What statistical approaches are appropriate for analyzing variability in this compound’s pharmacokinetic parameters across heterogeneous patient populations?

  • Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to partition variability into inter-individual (e.g., CYP3A4 polymorphisms) and residual components. Use bootstrap resampling to assess confidence intervals for AUC and Cmax. Stratify analyses by covariates (age, renal function) and report Cohen’s d effect sizes for clinically meaningful differences .

Q. Data Contradiction and Validation

Q. How can conflicting results about this compound’s blood-brain barrier (BBB) permeability be reconciled?

  • Methodological Answer : Compare methodologies: in situ perfusion assays (high temporal resolution) vs. in vitro BBB models (simplified physiology). Validate using positron emission tomography (PET) imaging with ¹¹C-labeled this compound in non-human primates. Perform sensitivity analyses to identify confounding factors (e.g., efflux transporter activity) .

Q. What steps ensure robustness when this compound’s deuterium loss is observed in long-term stability studies?

  • Methodological Answer : Store samples at -80°C in amber vials with desiccants to minimize light/temperature-induced degradation. Use accelerated stability testing (40°C/75% RH) to model deuterium exchange kinetics. Apply Arrhenius equations to predict shelf-life and validate with real-time data .

Q. Ethical and Reporting Standards

Q. How should researchers address ethical considerations when using this compound in preclinical neurotoxicity studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include negative controls (vehicle-only groups) to isolate compound-specific effects. Report attrition rates and humane endpoints explicitly .

Q. What documentation is critical for replicating this compound studies in compliance with FAIR data principles?

  • Methodological Answer : Publish raw NMR/MS spectra, synthetic protocols, and pharmacokinetic datasets in repositories like Zenodo or ChEMBL. Use machine-readable metadata (e.g., DOI, ORCID) and adhere to ISA-Tab standards for experimental workflows .

Tables for Quick Reference

Parameter Recommended Method Validation Criteria Reference
Isotopic Purity²H-NMR≥98% deuterium incorporation
Pharmacokinetic AnalysisLC-MS/MS with SISR² ≥0.99, CV <15%
Metabolic StabilityHepatocyte vs. Microsome AssaysMetabolite ID via HRMS
Binding AffinitySPR/ITCΔG calculations ± SEM

Eigenschaften

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-COJYBMMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675878
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217698-26-4
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.